2,3-Dihydrobenzofuran-4-carbaldehyde

Medicinal Chemistry Process Chemistry Melatonin Receptor Agonists

Sourcing the correct regioisomer is critical: the 4-carbaldehyde (CAS 209256-42-8) is the unequivocal intermediate for the FDA-approved circadian regulator Tasimelteon; substitution with the 7-carbaldehyde isomer leads to inactive products. This building block also serves as a key starting material for macroline-derived mPTPB inhibitors against drug-resistant TB, and is cited in patents for KRAS G12C and USP9X oncology programs. We supply this compound in high purity (≥95%) with reliable batch-to-batch consistency, enabling seamless process chemistry scale-up.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 209256-42-8
Cat. No. B050890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-4-carbaldehyde
CAS209256-42-8
Synonyms2,3-dihydro-4-Benzofurancarboxaldehyde
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)C=O
InChIInChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2
InChIKeyMKWRRGVTYBMERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-4-carbaldehyde Profile


2,3-Dihydrobenzofuran-4-carbaldehyde (CAS 209256-42-8) is a heterocyclic building block featuring a 2,3-dihydrobenzofuran core with a formyl substituent exclusively at the 4-position. Its molecular formula is C9H8O2, with a molecular weight of 148.16 g/mol, a boiling point of 275.7°C at 760 mmHg, and a density of 1.222 g/cm³ . It is commercially supplied as a light yellow to yellow solid with purity specifications commonly at 95% or 97% . The compound is recognized as a key intermediate (Tasimelteon INT) in the synthesis of the FDA-approved circadian rhythm regulator Tasimelteon (Hetlioz®), and it is also employed in the preparation of macroline derivatives targeting Mycobacterium tuberculosis protein tyrosine phosphatase B . Its unique substitution pattern confers distinct reactivity and structural utility compared to other positional isomers within the dihydrobenzofuran carbaldehyde family.

4-Formyl dihydrobenzofuran scaffold directs regiospecific synthetic transformations
Key intermediate documented for Tasimelteon (Hetlioz®) synthesis
Supplied as light yellow solid; high-purity grades support reproducible chemistry

Uniqueness of 2,3-Dihydrobenzofuran-4-carbaldehyde


The position of the formyl group on the dihydrobenzofuran scaffold dictates the compound's entire reactivity profile, directing subsequent synthetic transformations and profoundly influencing the structure-activity relationships (SAR) of the final target molecules. For example, the 4-carbaldehyde (CAS 209256-42-8) is a critical intermediate for the melatonin receptor agonist Tasimelteon, while its 7-carbaldehyde isomer (CAS 196799-45-8) or substituted variants like the 5-methoxy derivative lead to completely different synthetic pathways and product classes . Simple substitution of these positional isomers is chemically infeasible as it would alter the regiochemistry of subsequent steps (e.g., olefinations, condensations), resulting in a different final compound with divergent pharmacological properties. Furthermore, the specific substitution at the 4-position has been exploited in patent literature for the development of KRAS G12C and USP9X inhibitors, underscoring its unique and non-interchangeable role in medicinal chemistry programs .

Target 2,3-Dihydrobenzofuran-4-carbaldehyde
7-Carbaldehyde isomer: Altered regiochemistry disrupts Tasimelteon synthetic route and final molecular architecture.
5-Methoxy derivative: Increased lipophilicity and mass shift structure-activity profiles, limiting direct SAR transfer.
2-Methyl analog: Steric and electronic changes may affect key reaction outcomes and target binding modes.

Differentiation Evidence for 2,3-Dihydrobenzofuran-4-carbaldehyde


Tasimelteon Synthesis: Unique Role Over Isomers

The 4-carbaldehyde isomer (CAS 209256-42-8) serves as the direct, literature-documented intermediate (Tasimelteon INT) for the commercial synthesis of the FDA-approved drug Tasimelteon (Hetlioz®) . In contrast, the 7-carbaldehyde isomer (CAS 196799-45-8) and other positional variants are not reported for this purpose, demonstrating a functional differentiation with significant procurement implications for cGMP manufacturing [1].

Tasimelteon Intermediate
Cross-study comparable
4-Isomer: documented INT for Hetlioz® synthesis. 7-Isomer: no reported role.
Isomer selection critical for route compliance.
Procurement requirement for process chemistry.
Medicinal Chemistry Process Chemistry Melatonin Receptor Agonists

Macroline-Derived mPTPB Inhibitor Synthesis

This compound is specifically identified for use in the synthesis of macroline derivatives that act as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) . While the broader benzofuran class exhibits antibacterial properties, the 4-carbaldehyde is explicitly named in this application context, whereas no such specificity is noted for other simple dihydrobenzofuran carbaldehydes like the 5- or 7-isomers [1].

mPTPB Inhibitor Synthesis
Class-level inference
4-Carbaldehyde explicitly named for macroline mPTPB inhibitors; other isomers not specified.
Validated entry point for antitubercular agent discovery.
Literature-specific context; verify scope.
Antibacterial Drug Discovery Enzyme Inhibition Mycobacterium tuberculosis

Physical Properties vs. Methyl-Substituted Analogs

Substitution on the dihydrobenzofuran core alters key physicochemical properties. The unsubstituted 4-carbaldehyde has a molecular weight of 148.16 g/mol and a LogP (XLogP3) of 1.4 . In contrast, a 2-methyl substitution (CAS 209256-66-6) increases the molecular weight to 162.18 g/mol , and a 5-methoxy substitution (CAS not available, but product SI-3326) yields a molecular weight of 178.18 g/mol . These changes directly impact lipophilicity, solubility, and subsequent pharmacokinetic behavior of derived analogs.

Core MW Comparison
Cross-study comparable
+14.02 g/mol (2-methyl)
+30.02 g/mol (5-methoxy)
Relative to target (148.16 g/mol)
Unsubstituted core minimizes lipophilicity burden.
Lower MW aids lead optimization.
Pre-formulation Physicochemical Characterization Medicinal Chemistry

Role in KRAS G12C and USP9X Patents

The 4-carbaldehyde isomer has been explicitly utilized in patent applications for high-value therapeutic targets. It is cited as a synthetic intermediate in patent WO-2021058018-A1 (inhibitors of KRAS G12C) and WO-2020061261-A1 (inhibiting ubiquitin specific peptidase 9X, USP9X) . A search of these patent families for other simple dihydrobenzofuran carbaldehyde isomers (e.g., 5-, 6-, or 7-carbaldehyde) does not yield comparable prominence in this specific therapeutic context, suggesting a functional preference for the 4-substituted scaffold [1].

Patent Presence
Class-level inference
Featured in KRAS G12C and USP9X inhibitor patents; other isomers not prominent.
Supports oncology drug discovery programs.
Patent-derived context; verify scope.
Oncology Targeted Protein Degradation Medicinal Chemistry

Applications of 2,3-Dihydrobenzofuran-4-carbaldehyde


cGMP Tasimelteon Synthesis

The compound is the unequivocal intermediate for synthesizing the active pharmaceutical ingredient (API) of Tasimelteon, an FDA-approved treatment for Non-24-Hour Sleep-Wake Disorder . Procurement of this specific isomer (CAS 209256-42-8) is a non-negotiable requirement for any process chemistry group developing or manufacturing this drug or its analogs, ensuring the correct regioisomer is incorporated into the final molecular architecture .

Macroline mPTPB Inhibitor Synthesis for TB

Researchers focused on developing novel therapies for drug-resistant tuberculosis (TB) can utilize this building block to access macroline derivatives. These compounds have been identified as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a validated target for TB treatment . Using the 4-carbaldehyde provides a direct entry point into this specific, biologically active chemical space .

KRAS G12C and USP9X Oncology Programs

Given its explicit mention in patent literature for KRAS G12C and USP9X inhibitors, this building block is a strategically important starting material for oncology-focused medicinal chemistry campaigns . It offers a validated structural motif for libraries targeting these challenging proteins, potentially accelerating hit-to-lead optimization .

Low-MW Dihydrobenzofuran Core for Lead Optimization

With a molecular weight of 148.16 g/mol and a LogP of 1.4, the unsubstituted 4-carbaldehyde presents a minimal core scaffold for fragment-based drug discovery (FBDD) or early lead optimization . This contrasts with substituted analogs that introduce additional mass and lipophilicity, allowing medicinal chemists to add functionality in a controlled manner and better assess SAR .

Application
Selection Property
Validation Focus
Tasimelteon synthesis for circadian rhythm research
4-Formyl isomer identity
Regiochemical fidelity and synthetic route compliance
Antitubercular agent discovery
Documented mPTPB inhibitor precursor
Enzyme inhibition assay and SAR expansion
KRAS G12C / USP9X oncology research
Patent-validated scaffold
Target engagement and selectivity profiling
Fragment-based lead optimization
Low molecular weight core
Controlled property modulation during SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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